(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid
Overview
Description
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid: is a complex organic compound with the molecular formula C₁₇H₁₅O₆P This compound is known for its unique structure, which includes a dibenzoxaphosphorin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid typically involves multiple steps:
Formation of the Dibenzoxaphosphorin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzoxaphosphorin ring.
Introduction of the Methyl Group: A methyl group is introduced to the dibenzoxaphosphorin ring through a methylation reaction.
Oxidation: The compound is then oxidized to introduce the oxide functionality.
Attachment of Butanedioic Acid: Finally, butanedioic acid is attached to the molecule through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products
Oxidation Products: Further oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical applications.
Medicine
Drug Development: Explored for its potential use in developing new pharmaceuticals due to its bioactive properties.
Industry
Flame Retardants: Utilized in the production of flame retardants due to its phosphorus content.
Polymer Additives: Added to polymers to enhance their properties.
Mechanism of Action
The mechanism by which (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide: A similar compound without the butanedioic acid moiety.
(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid derivatives: Various derivatives with different substituents.
Uniqueness
Structural Complexity: The presence of both the dibenzoxaphosphorin ring and butanedioic acid makes it unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15O6P/c18-16(19)9-11(17(20)21)10-24(22)15-8-4-2-6-13(15)12-5-1-3-7-14(12)23-24/h1-8,11H,9-10H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXQWXHBDKYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886624 | |
Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-33-4 | |
Record name | 2-[(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63562-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-((6-oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-oxo-10H-9-oxa-10-phosphaphenanthren-10-ylmethyl)succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid in the development of flame-retardant materials?
A1: this compound, often abbreviated as DDP, serves as a crucial building block in synthesizing phosphorus-containing flame retardants. In the study by [], DDP reacts with 1,4-benzene dimethanol to produce polybis(4-hydroxypheyl)-2-(6-oxo-6-H-dibenzodibenzo [c,e][1,2] oxaphosphino-6-yl) methylene succinate (PHDO). This novel compound, PHDO, exhibits significant flame-retardant properties when incorporated into silicone rubber. The presence of phosphorus in PHDO is key to its flame-retardant action. When exposed to heat, PHDO decomposes and forms a protective char layer on the surface of the silicone rubber. This char layer acts as a barrier, hindering the transfer of heat and oxygen, ultimately suppressing combustion.
Q2: How does the structure of PHDO, derived from this compound, contribute to its effectiveness as a flame retardant in silicone rubber?
A2: The study [] highlights that the addition of PHDO to silicone rubber significantly enhances its flame retardancy. This improvement is attributed to the formation of dense carbon layers during combustion. This char formation is likely facilitated by the phosphorus present in the PHDO structure, originating from the this compound precursor. These carbon layers act as an effective barrier against the penetration of heat and oxygen to the underlying material, thereby inhibiting further burning. The study demonstrates the successful application of this compound as a precursor for developing effective flame retardants, paving the way for further research in this area.
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